molecular formula C5H12ClNO B1399120 N,3-Dimethyloxetan-3-amine hydrochloride CAS No. 1365969-62-5

N,3-Dimethyloxetan-3-amine hydrochloride

Cat. No. B1399120
M. Wt: 137.61 g/mol
InChI Key: QLVZWKZJRUXJQF-UHFFFAOYSA-N
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Description

N,3-Dimethyloxetan-3-amine hydrochloride is an organic compound containing an amine and hydrochloride functional groups. It is a white crystalline solid with a melting point of 180-182 °C. It is soluble in water and slightly soluble in ethanol. N,3-Dimethyloxetan-3-amine hydrochloride is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

Carcinogenic Evaluation

A study evaluated 3:2′-dimethyl-4-aminobiphenyl hydrochloride for its potential as a carcinogenic agent. The results indicated it was unsuitable as a carcinogenic agent. Future experiments were suggested with the free amine form and periodic assays to determine the presence of contaminants (Higgins, Grossi, Conte, & Rousselot, 1968).

Chemical Synthesis

The reactions of hexachlorocyclotriphosphazatriene with ethylamine, including comparisons with isopropylamine and t-butylamine, were studied. This involved forming various ethylamino-derivatives and a hydrochloride (Das, Shaw, Smith, & Woods, 1973).

Biomass-Based Alcohol Amination

Research on the amination of biomass-based alcohols for producing amines, an important intermediate in various industries, highlighted the use of N-methyl-, N,N-dimethyl-, and N,N,N-trimethyl-amines in the presence of catalysts. This method is noted for generating water as the main byproduct (Pera‐Titus & Shi, 2014).

Bioconjugation Studies

A study on the mechanism of amide formation in aqueous media using 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride focused on the interaction with various carboxylic acids and amines. The study aimed to better understand bioconjugation mechanisms (Nakajima & Ikada, 1995).

Organic Synthesis Applications

Research on the productive syntheses of 1-Ethynylcyclopropylamine and 1-Ethynylcyclobutylamine as hydrochlorides highlighted their potential applications in organic synthesis (Kozhushkov, Wagner-Gillen, Khlebnikov, & Meijere, 2010).

Antibiotic Synthesis

The synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine as a key intermediate in antibiotic preparation demonstrates the compound's role in pharmaceutical development (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Comparison of Bioconjugation Methods

A comparative analysis of different activation methods for amine ligation to hyaluronan in water highlighted the efficiency of various chemical tools in synthesizing hyaluronan derivatives for biomedical applications (D’Este, Eglin, & Alini, 2014).

Amide Synthesis

A study demonstrated the use of B(OCH2CF3)3 for the direct amidation of various carboxylic acids with a range of amines, highlighting a simplified purification process with potential applications in pharmaceuticals (Lanigan, Starkov, & Sheppard, 2013).

properties

IUPAC Name

N,3-dimethyloxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-5(6-2)3-7-4-5;/h6H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVZWKZJRUXJQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3-Dimethyloxetan-3-amine hydrochloride

CAS RN

1365969-62-5
Record name N,3-dimethyloxetan-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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